1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-3-7-1-6(2-7,4-11-7)5(9)10/h8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJACNLZILDBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the use of photochemistry to access the bicyclic structure via [2+2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through various transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions and subsequent functional group modifications to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Functional groups can be introduced at various positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as esters, amides, and alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound's structural properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its bicyclic framework can mimic natural substrates or inhibitors, which is advantageous in targeting specific biological pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exhibit inhibitory activity against certain enzymes involved in metabolic pathways. For example, a study showed that modifications to the carboxylic acid group enhanced binding affinity to target enzymes, leading to increased inhibition rates (Amini et al., 2012) .
Table 1: Summary of Enzyme Inhibition Studies
| Compound Derivative | Target Enzyme | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Derivative A | Enzyme X | 75 | |
| Derivative B | Enzyme Y | 60 | |
| Derivative C | Enzyme Z | 85 |
Polymer Science
2.1 Biodegradable Polymers
The compound is also being investigated for its role in the development of biodegradable polymers. Its ability to form esters and other functional groups allows for the synthesis of polymers that can degrade under physiological conditions.
Case Study: Hydrogel Formation
A study focused on creating hydrogels using this compound as a monomer demonstrated its potential for controlled drug delivery systems. These hydrogels exhibited temperature-responsive behavior and could release therapeutic agents in a controlled manner (Taheri et al., 2011) .
Table 2: Properties of Hydrogel Formulations
| Hydrogel Composition | Swelling Ratio | Drug Release Rate (%) | Reference |
|---|---|---|---|
| Hydrogel A | 3.5 | 70 | |
| Hydrogel B | 4.0 | 65 | |
| Hydrogel C | 3.8 | 80 |
Materials Engineering
3.1 Functional Materials
In materials engineering, the compound's unique structure allows it to be incorporated into functional materials such as coatings and adhesives with enhanced properties.
Case Study: Coating Applications
Research has indicated that incorporating this compound into polymeric coatings improves adhesion and resistance to environmental degradation (Vlugt-Wensink et al., 2007) .
Table 3: Performance Metrics of Coatings
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects is primarily through its interaction with molecular targets via its functional groups. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and stability . The rigid bicyclic structure also plays a role in maintaining specific conformations, which can be crucial for binding to target proteins or enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid with structurally related bicyclic carboxylic acids, focusing on substituents, molecular properties, and applications:
Key Findings from Comparative Analysis:
Substituent Effects :
- Electron-withdrawing groups (e.g., -SO2CH3) enhance reactivity toward nucleophiles, making them suitable for covalent inhibitor design .
- Fluorinated or aromatic substituents (e.g., 5-fluoropyridin-3-yl, phenyl) improve lipophilicity and target engagement in hydrophobic pockets .
Positional Isomerism :
- Carboxylic acid placement (C1 vs. C4) significantly alters molecular conformation. For example, 4-phenyl-1-carboxylic acid derivatives exhibit distinct spatial arrangements compared to 4-carboxylic acid analogs .
Biological Relevance :
- Hydroxymethyl derivatives are preferred in peptide mimetics due to their polarity and compatibility with aqueous reaction conditions .
- tert-Butyl carbamate-protected analogs (e.g., CAS 2170372-32-2) are critical for stability in solid-phase synthesis .
Synthetic Utility :
- Unsubstituted 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (C6H8O3) serves as a foundational scaffold for introducing diverse functional groups .
Biological Activity
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, also known by its CAS number 2416234-08-5, is a bicyclic compound notable for its unique oxabicyclo structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere of various drug candidates.
- Molecular Formula : C7H10O4
- Molecular Weight : 158.15 g/mol
- IUPAC Name : this compound
- PubChem CID : 146155202
Biological Activities
The biological activity of this compound is primarily characterized by its interaction with various biological targets, leading to several pharmacological effects.
The compound's mechanism of action involves modulation of biochemical pathways through its interaction with molecular targets, which may include enzymes and receptors involved in inflammatory responses and cellular signaling pathways. The bicyclic structure allows for enhanced binding affinity and specificity, making it a promising candidate for drug development.
Case Studies
- Anti-inflammatory Activity : In a study exploring the anti-inflammatory properties of related bicyclic compounds, it was found that modifications to the oxabicyclo structure significantly influenced the inhibition of pro-inflammatory cytokines such as IL-6 and IL-12. The presence of the hydroxymethyl group was critical for enhancing anti-inflammatory efficacy (MDPI) .
- Bioisosteric Applications : Research has demonstrated that compounds with similar bicyclic frameworks can serve as bioisosteres for traditional aromatic compounds, improving solubility and metabolic stability while retaining biological activity. This is particularly relevant in the design of new therapeutic agents targeting inflammation and cancer (Beilstein Journal) .
- Cytotoxicity Studies : Comparative studies on the cytotoxic effects of various bicyclic lactones showed that certain structural modifications could lead to increased cytotoxicity against cancer cell lines, indicating that this compound might exhibit similar properties (MDPI) .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H10O4 |
| Molecular Weight | 158.15 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 146155202 |
| Biological Activity | Observations |
|---|---|
| Anti-inflammatory | Modulates IL-6 and IL-12 secretion |
| Cytotoxicity | Potential against cancer cell lines |
| Bioisosteric properties | Improved solubility and stability |
Q & A
Q. What are the primary synthetic routes for 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The bicyclic framework is typically constructed via photochemical [2+2] cycloaddition or functionalization of preformed bicyclic cores. For example, azabicyclo precursors can undergo hydroxymethyl and carboxyl group introduction under controlled conditions (e.g., inert atmosphere, 0–25°C). Purification often involves reverse-phase chromatography or recrystallization, with yields ranging from 40–65% depending on solvent polarity and reaction time optimization .
Q. How do functional groups (hydroxymethyl, carboxylic acid) dictate the compound’s reactivity in chemical modifications?
- Methodological Answer : The hydroxymethyl group participates in etherification and esterification reactions, while the carboxylic acid enables amide coupling or salt formation. For instance, the carboxylic acid can react with EDCl/HOBt for peptide bond formation, requiring pH control (pH 7–9) to avoid side reactions. Steric hindrance from the bicyclic framework may necessitate microwave-assisted synthesis to enhance reaction efficiency .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- NMR : and NMR confirm bicyclic geometry and substituent positions (e.g., coupling constants for bridgehead protons).
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 186.0764 for CHO).
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the stereochemical configuration of the bicyclic core influence biological activity or target binding?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals that the endo configuration of the hydroxymethyl group enhances hydrogen bonding with protease active sites (e.g., binding energy ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for exo ). Experimental validation via SPR shows a 3-fold higher affinity (K = 12 nM) for endo derivatives in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data across in vitro and cellular models?
- Methodological Answer : Discrepancies often arise from differences in cell permeability or metabolic stability. For example:
- In vitro : IC = 50 nM (purified enzyme).
- Cellular : EC = 1.2 µM due to efflux by ABC transporters.
Solutions include prodrug strategies (e.g., esterification of the carboxylic acid) or co-administration with efflux inhibitors (e.g., verapamil) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP = 1.2 (optimal for blood-brain barrier penetration).
- Metabolic Stability : CYP3A4-mediated oxidation hotspots are identified via Schrödinger’s SiteMap, guiding fluorination at C3 to block metabolism .
Key Research Gaps
- In Vivo Pharmacokinetics : Limited data on oral bioavailability (<20% in rodent models) due to rapid renal clearance.
- Toxicity Profiling : No comprehensive genotoxicity studies (Ames test, micronucleus assay) reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
